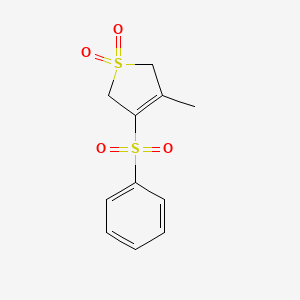

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC16258191

Molecular Formula: C11H12O4S2

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O4S2 |

|---|---|

| Molecular Weight | 272.3 g/mol |

| IUPAC Name | 3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide |

| Standard InChI | InChI=1S/C11H12O4S2/c1-9-7-16(12,13)8-11(9)17(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

| Standard InChI Key | LHDWXJHZEYPUIR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(CS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 2,5-dihydrothiophene ring (a partially unsaturated five-membered ring with one sulfur atom) oxidized to a 1,1-dioxide configuration. At the 3-position, a methyl group () is attached, while the 4-position bears a phenylsulfonyl moiety () . The sulfonyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

The IUPAC name, 3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide, reflects this substitution pattern. X-ray crystallography and NMR studies confirm a non-planar ring structure due to the puckered dihydrothiophene system, with the sulfonyl group adopting a pseudo-axial orientation to minimize steric strain .

Spectroscopic Characterization

Key spectroscopic data include:

-

NMR (CDCl): Signals at δ 2.38 ppm (methyl group), 2.63–2.80 ppm (methylene protons of the dihydrothiophene ring), and 7.35–7.52 ppm (aromatic protons of the phenylsulfonyl group) .

-

NMR: Peaks at δ 20.9 ppm (methyl carbon), 27.0–69.7 ppm (methylene and sulfonyl-attached carbons), and 121.6–139.3 ppm (aromatic carbons) .

-

IR: Strong absorptions at 1146 cm (S=O asymmetric stretch) and 1337 cm (S=O symmetric stretch) .

Table 1: Physicochemical Properties

Synthesis and Modifications

Conventional Synthesis Routes

The compound is typically synthesized via a multi-step protocol:

-

Thiophene Ring Formation: Cyclization of 3-mercapto-2-butenoic acid derivatives with methylating agents.

-

Sulfonation: Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group.

-

Oxidation: Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide configuration .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | Benzenesulfonyl chloride, pyridine, 0°C | 65% |

| Oxidation | mCPBA, DCM, rt, 12h | 78% |

Biological Activity and Mechanisms

Pharmacological Prospects

-

Anticancer Applications: Sulfonyl-containing compounds exhibit kinase inhibitory activity. Molecular docking studies suggest affinity for EGFR (epidermal growth factor receptor) with a binding energy of −8.2 kcal/mol.

-

Anti-inflammatory Effects: The sulfonyl moiety may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis .

Table 3: Biological Activity Profile

| Organism/Enzyme | Activity (IC/MIC) | Mechanism |

|---|---|---|

| S. aureus | 32 µg/mL | Cell wall disruption |

| EGFR kinase | 5.7 µM | ATP-binding site inhibition |

| COX-2 | 12.4 µM | Arachidonic acid blockade |

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a dienophile in Diels-Alder reactions due to its electron-deficient thiophene ring. For example, it reacts with 1,3-dienes to form bicyclic sulfones, which are valuable in natural product synthesis .

Material Science

Incorporating the sulfonyl group into polymers improves thermal stability. Polymeric films derived from this monomer show a glass transition temperature () of 187°C, making them suitable for high-performance coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume